Butane, 1,1-dibutoxy-3-methyl-

Description

Nomenclature and Structural Elucidation in Scholarly Contexts

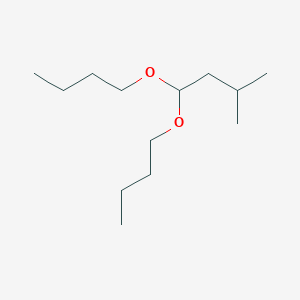

The nomenclature of "Butane, 1,1-dibutoxy-3-methyl-" follows the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). acdlabs.com The name precisely describes its molecular structure: a four-carbon butane (B89635) chain as the backbone. At the first carbon (C1), two butoxy groups (-OCH₂CH₂CH₂CH₃) are attached. Furthermore, a methyl group (-CH₃) is substituted at the third carbon (C3) of the butane chain.

This compound is classified as an acetal (B89532), a functional group characterized by a carbon atom bonded to two ether-like -OR groups. wikipedia.org In this specific case, it is a symmetrical acetal as both alkoxy groups are identical (dibutoxy). The central carbon of the acetal is sp³ hybridized, resulting in a tetrahedral geometry. wikipedia.org The formation of such a compound typically involves the reaction of an aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. fiveable.me For Butane, 1,1-dibutoxy-3-methyl-, the parent aldehyde would be 3-methylbutanal (B7770604).

Historical Perspective on Related Acetal Compounds in Chemical Literature

The study of acetals has a rich history dating back to the 19th century. However, their practical importance grew significantly in the 20th century. A pivotal moment in the understanding of a related class of compounds, polyacetals, came with the work of Hermann Staudinger in the 1920s on the polymerization of formaldehyde (B43269) to form polyoxymethylene (POM). polymershapes.com This research laid the groundwork for the development of acetal resins, which are important engineering thermoplastics. wikipedia.org

In the realm of organic synthesis, the development of acetals as protecting groups revolutionized the way chemists could manipulate complex molecules. The inherent stability of the acetal linkage under neutral and basic conditions, coupled with its ready cleavage under acidic conditions, provided a powerful tool for selectively masking the reactivity of aldehydes and ketones. fiveable.melibretexts.org This strategy became fundamental in multi-step syntheses, allowing for transformations on other parts of a molecule without affecting the carbonyl group.

Significance of Dialkoxybutane Structures in Organic Synthesis and Natural Products Research

Dialkoxybutane structures, such as Butane, 1,1-dibutoxy-3-methyl-, and its analogues like 1,1-diethoxy-3-methylbutane, are primarily of interest in organic synthesis as protecting groups for the carbonyl functionality of 3-methylbutanal. The use of acetals as protecting groups is a cornerstone of modern synthetic strategy. pearson.com For instance, if a molecule contains both an aldehyde and an ester, and a selective reaction is desired at the ester, the more reactive aldehyde can be protected as an acetal. chemistrysteps.com The acetal remains inert to many reagents, including strong bases and nucleophiles, and can be removed later in the synthetic sequence by simple acid hydrolysis. jove.com

While acyclic dialkoxyalkanes are less common in natural products than their cyclic counterparts (spiroketals), the acetal moiety itself is a key structural feature in numerous biologically active molecules. nih.gov For example, many complex natural products, including some marine macrolides and polyether antibiotics, contain spiroketal units, which are essentially cyclic acetals. The synthesis of these complex structures often relies on the principles of acetal formation and stability. The study of simpler dialkoxyalkanes contributes to the fundamental understanding of the reactivity and properties of the acetal functional group, which is crucial for the total synthesis of these intricate natural products.

Chemical Data and Related Compounds

To provide a clearer context for the properties of Butane, 1,1-dibutoxy-3-methyl-, the following tables present its known chemical data and a comparison with related, more extensively studied compounds.

Table 1: Chemical Properties of Butane, 1,1-dibutoxy-3-methyl-

| Property | Value |

|---|---|

| CAS Number | 13112-69-1 chemicalbook.com |

| Molecular Formula | C₁₃H₂₈O₂ |

| Molecular Weight | 216.36 g/mol |

| Boiling Point | 237.6 °C (Predicted) |

| Density | 0.8 g/cm³ (Predicted) |

Table 2: List of Compounds Mentioned

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| Butane, 1,1-dibutoxy-3-methyl- | C₁₃H₂₈O₂ | 13112-69-1 chemicalbook.com |

| 1,1-Diethoxy-3-methylbutane | C₉H₂₀O₂ | 3842-03-3 chemeo.com |

| 1,1-Dimethoxy-3-methylbutane | C₇H₁₆O₂ | 57094-35-6 chemeo.comnist.gov |

| 3-Methylbutanal | C₅H₁₀O | 590-86-3 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dibutoxy-3-methylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2/c1-5-7-9-14-13(11-12(3)4)15-10-8-6-2/h12-13H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNQTYONQFCUOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(CC(C)C)OCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539786 | |

| Record name | 1,1-Dibutoxy-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13112-69-1 | |

| Record name | 1,1-Dibutoxy-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biosynthetic Considerations of Butane, 1,1 Dibutoxy 3 Methyl

Identification as a Metabolite in Microbial Systems

The detection of Butane (B89635), 1,1-dibutoxy-3-methyl- is a result of advanced analytical techniques applied to the study of microbial volatile organic compounds (VOCs). These methods allow for the identification of a wide array of small, air-transmittable molecules produced by microorganisms.

Specific Microbial Producers (e.g., Streptococcus pneumoniae)

Recent research has identified Streptococcus pneumoniae, a significant Gram-positive bacterium, as a producer of Butane, 1,1-dibutoxy-3-methyl-. A 2024 study focusing on the bioactive volatile compounds generated by this bacterium explicitly listed "butane, 1,1-dibutoxy-3-methyl" among the substances detected through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.gov This identification provides a direct link between a specific microbe and the production of this particular dialkoxybutane.

Context of Microbial Volatile Organic Compound (VOC) Analysis

The identification of Butane, 1,1-dibutoxy-3-methyl- from Streptococcus pneumoniae falls within the broader scientific interest in the microbial "volatilome," which encompasses all the VOCs produced by a microorganism. The analysis of these compounds is a growing field, with implications for diagnosing infections, as different pathogens may produce unique VOC signatures. ersnet.orgnih.gov The presence of specific VOCs can indicate not only the presence of a particular bacterium but also its metabolic state. ersnet.org

Hypothetical Biosynthetic Pathways of Dialkoxybutanes in Biological Systems

While the exact biosynthetic pathway of Butane, 1,1-dibutoxy-3-methyl- in Streptococcus pneumoniae has not been explicitly elucidated, it is possible to propose a hypothetical pathway based on the compound's chemical structure and known microbial metabolic pathways. The structure, an acetal (B89532), is chemically formed from an aldehyde and two alcohol molecules.

Enzymatic Formation Mechanisms

The formation of an acetal from an aldehyde and an alcohol can be catalyzed by enzymes. In a biological context, this reaction would likely involve the enzymatic condensation of an aldehyde with two molecules of an alcohol. This could be a specific enzyme-catalyzed reaction or a non-specific reaction occurring under certain cellular conditions. The formation of aldehydes from various precursors is a known feature of microbial metabolism. nih.gov

Precursor Compounds and Metabolic Intermediates

Based on its structure, the logical precursors for Butane, 1,1-dibutoxy-3-methyl- are isovaleraldehyde (B47997) (3-methylbutanal) and butanol.

Isovaleraldehyde (3-methylbutanal): This branched-chain aldehyde can be derived from the metabolism of the amino acid leucine. In many bacteria, amino acid catabolism is a source of various aldehydes and alcohols. Streptococcus pneumoniae is known to have a robust central carbon metabolism that could potentially be channeled towards the production of such precursors. nih.gov

Butanol: The biosynthesis of butanol is well-documented in some anaerobic bacteria, such as Clostridium species, through the acetone-butanol-ethanol (ABE) fermentation pathway. nih.govmdpi.com While Streptococcus pneumoniae is not a classical butanol producer, it possesses a fermentative metabolism that could potentially generate butanol or other short-chain alcohols under specific conditions. nih.gov The building blocks for butanol synthesis ultimately derive from acetyl-CoA, a central metabolite in bacterial energy production. nih.gov

The hypothetical pathway would therefore involve the synthesis of isovaleraldehyde and butanol, followed by an enzyme-mediated or spontaneous condensation to form Butane, 1,1-dibutoxy-3-methyl-.

Ecological and Biochemical Roles of Microbially Produced Dialkoxy Compounds

The specific ecological and biochemical roles of Butane, 1,1-dibutoxy-3-methyl- are currently unknown. However, by examining the functions of other microbial VOCs, particularly ethers and acetals, we can infer potential roles for this compound.

Microbial VOCs are known to act as signaling molecules in both intra- and interspecies communication. nih.gov These airborne chemicals can influence the behavior of other bacteria, fungi, and even host organisms. uni-rostock.detamu.edu For instance, some VOCs can trigger biofilm formation, while others can inhibit the growth of competing microbes. nih.govnih.gov

Given its chemical nature as a relatively stable and volatile compound, Butane, 1,1-dibutoxy-3-methyl- could potentially function in several ways:

Antimicrobial Agent: Some microbial VOCs have antimicrobial properties, helping the producing organism to compete with other microorganisms in its environment.

Signaling Molecule: It could act as a signaling molecule, either for quorum sensing within the Streptococcus pneumoniae population or for communicating with other species in the microbial community of the respiratory tract.

Metabolic Byproduct: It is also possible that this compound is simply a byproduct of the bacterium's metabolism with no specific ecological function.

Further research is needed to determine the precise roles of this and other dialkoxy compounds in the complex chemical ecology of microbial communities. wikipedia.org

Analytical Methodologies for the Characterization of Butane, 1,1 Dibutoxy 3 Methyl

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a primary analytical tool for volatile and semi-volatile compounds such as "Butane, 1,1-dibutoxy-3-methyl-". scioninstruments.comthermofisher.com The technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. sums.ac.ir GC effectively separates the target analyte from other components in a mixture, while MS provides detailed structural information based on the mass-to-charge ratio of the ionized compound and its fragments, enabling high-confidence identification. nih.gov

Effective sample preparation is critical to isolate "Butane, 1,1-dibutoxy-3-methyl-" from the sample matrix and ensure compatibility with the GC-MS system. hplcvials.comuoguelph.ca Given its volatility, several techniques are applicable.

Direct Dilution: For liquid samples with a relatively high concentration of the analyte, a straightforward "dilute and shoot" method can be employed. The sample is diluted in a volatile organic solvent like hexane (B92381) or dichloromethane (B109758) to an appropriate concentration (e.g., ~10 µg/mL) before injection. uoguelph.calibretexts.org

Headspace Analysis: This technique is ideal for isolating volatile compounds from solid or liquid matrices without injecting the non-volatile components. scioninstruments.com The sample is sealed in a vial and heated, allowing volatile analytes to partition into the gas phase (headspace) above the sample. A sample of this vapor is then injected into the GC. hplcvials.com This method minimizes contamination of the GC inlet and column.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method that uses a coated fiber to adsorb and concentrate analytes from a sample. thermofisher.com The fiber is exposed to the sample's headspace or directly immersed in a liquid sample. After adsorption, the fiber is transferred to the hot GC inlet, where the analytes are thermally desorbed onto the column. uoguelph.ca

The separation of "Butane, 1,1-dibutoxy-3-methyl-" is typically achieved using a non-polar capillary column. The choice of column and temperature program is optimized to achieve good resolution and peak shape.

| Parameter | Typical Value/Condition | Purpose |

| GC Column | VF-XMS, DB-5 or similar (e.g., 30-60 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar stationary phase separates compounds primarily based on boiling point and van der Waals interactions. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column; Helium is most common. |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Optimized for separation efficiency and analysis time. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. sums.ac.ir |

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples to prevent column overloading, while splitless is used for trace analysis to maximize sensitivity. |

| Oven Program | Initial Temp: 50-70°C (hold 2 min), Ramp: 5-10°C/min to 250-280°C (hold 5 min) | A temperature gradient is used to elute compounds with a wide range of boiling points, ensuring that volatile compounds are resolved at the beginning and less volatile compounds elute in a reasonable time. |

Table 1: Representative GC parameters for the analysis of volatile acetals.

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion is energetically unstable and breaks apart into characteristic fragment ions. chemguide.co.uk The mass spectrum for "Butane, 1,1-dibutoxy-3-methyl-" (molecular weight: 216.36 g/mol ) shows a distinct pattern. nih.gov

A key fragmentation pathway for acetals is the cleavage of a C-O bond to lose an alkoxy group, forming a stable oxonium ion. acs.org For "Butane, 1,1-dibutoxy-3-methyl-", the loss of a butoxy radical (•OC₄H₉) results in a fragment with an m/z of 143. Further fragmentation of the alkyl chains leads to other characteristic ions. The base peak at m/z 57 is characteristic of a butyl or isobutyl cation, likely formed from the butoxy groups or the isopentyl backbone. libretexts.org

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Interpretation |

| 143 | [M - OC₄H₉]⁺ | Loss of a butoxy radical from the molecular ion. |

| 69 | [C₅H₉]⁺ | Likely from the isopentyl backbone of the molecule. |

| 57 (Base Peak) | [C₄H₉]⁺ | A stable secondary or tertiary carbocation, likely from the butoxy group or the isopentyl group. nih.govlibretexts.org |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment from the breakdown of larger alkyl chains. nih.gov |

| 29 | [C₂H₅]⁺ | Ethyl cation, another common fragment from alkyl chain cleavage. nih.gov |

Table 2: Interpretation of major mass fragments for Butane (B89635), 1,1-dibutoxy-3-methyl- based on experimental data. nih.gov

Advanced Spectroscopic Techniques for Structural Confirmation in Research

While GC-MS is excellent for identification, advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive structural confirmation, which is crucial in research and for distinguishing between isomers.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integration, and splitting patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

For "Butane, 1,1-dibutoxy-3-methyl-", the ¹H NMR spectrum would show distinct signals for each unique proton environment. The proton on the acetal (B89532) carbon (C1) would appear as a triplet at a characteristic downfield shift (~4.4-4.6 ppm) due to the influence of two adjacent oxygen atoms. pressbooks.publibretexts.org The methylene (B1212753) protons of the butoxy groups adjacent to the oxygen atoms would also be shifted downfield (~3.4-3.6 ppm). openstax.org

NMR is particularly powerful for distinguishing between isomers. For example, an isomer like 2,2-dibutoxy-3-methylbutane would lack the characteristic acetal proton signal around 4.5 ppm and would instead show a singlet for the methyl group attached to the quaternary C2 carbon.

| Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | Triplet (t) | 1H | H on C1 (acetal proton) |

| ~3.4 - 3.6 | Multiplet (m) | 4H | -O-CH₂ -CH₂-CH₂-CH₃ (2x) |

| ~2.0 - 2.2 | Multiplet (m) | 1H | H on C3 |

| ~1.3 - 1.6 | Multiplet (m) | 6H | -O-CH₂-CH₂ -CH₂ -CH₃ (2x) and CH₂ on C2 |

| ~0.9 | Doublet (d) | 6H | -CH(CH₃ )₂ on C3 |

| ~0.9 | Triplet (t) | 6H | -CH₂-CH₃ (2x) |

Table 3: Predicted ¹H NMR data for Butane, 1,1-dibutoxy-3-methyl-.

The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom, with the acetal carbon appearing significantly downfield (~100-110 ppm).

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The most telling feature in the IR spectrum of "Butane, 1,1-dibutoxy-3-methyl-" would be the absence of a strong C=O stretching band (typically ~1715 cm⁻¹), confirming it is not the parent aldehyde (3-methylbutanal). nist.gov Instead, the spectrum would be dominated by absorptions related to the acetal and alkyl groups. Acetal functional groups are characterized by a series of strong C-O stretching bands in the "fingerprint region." researchgate.netblogspot.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| 1470-1450 | C-H Bend | CH₂ Scissoring |

| 1380-1365 | C-H Bend | CH₃ Bending (often a doublet for isopropyl group) |

| 1200-1020 | C-O Stretch | Acetal (multiple strong bands) researchgate.netblogspot.com |

Table 4: Characteristic IR absorption bands expected for Butane, 1,1-dibutoxy-3-methyl-.

Synthetic Strategies and Chemical Transformations Involving Butane, 1,1 Dibutoxy 3 Methyl

General Principles of Acetal (B89532) Synthesis Relevant to 1,1-Dibutoxybutanes

The synthesis of Butane (B89635), 1,1-dibutoxy-3-methyl- is a direct application of acetal formation, a reversible reaction between an aldehyde (3-methylbutanal) and an alcohol (butanol) in a 1:2 molar ratio. chemistrysteps.comlibretexts.org The process involves the formation of a hemiacetal as an intermediate, which then reacts with a second molecule of the alcohol to yield the final acetal product and water. study.com

Catalytic Approaches (e.g., Acid-Catalyzed Acetalization)

Acetal formation is not feasible under neutral or basic conditions and requires a catalyst, typically an acid, to proceed. organicchemistrytutor.com The role of the acid catalyst is to protonate the carbonyl oxygen of the aldehyde, 3-methylbutanal (B7770604), thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic butanol. chemistrysteps.commasterorganicchemistry.com

The mechanism for the acid-catalyzed formation of Butane, 1,1-dibutoxy-3-methyl- involves several key steps:

Protonation of the Carbonyl: The oxygen of the aldehyde group in 3-methylbutanal is protonated by the acid catalyst. libretexts.org

First Nucleophilic Attack: A molecule of butanol attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org

Deprotonation: A proton is removed from the oxonium ion to form a neutral hemiacetal intermediate. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). libretexts.org

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized carbocation (an oxonium ion). masterorganicchemistry.comlibretexts.org

Second Nucleophilic Attack: A second molecule of butanol attacks this carbocation. libretexts.org

Final Deprotonation: The final product, Butane, 1,1-dibutoxy-3-methyl-, is formed upon the removal of a proton. libretexts.org

A variety of acid catalysts can be employed for this transformation, ranging from traditional mineral acids to solid acid catalysts, which can offer advantages in terms of separation and reusability. nih.govmdpi.com

| Catalyst Type | Examples |

| Homogeneous Protic Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (TsOH), Dry HCl nih.gov |

| Lewis Acids | Boron trifluoride (BF₃), Tin(II) chloride (SnCl₂) |

| Solid/Heterogeneous Acids | Zeolites, Montmorillonite clay, Amberlyst-15 resin mdpi.comnih.gov |

Reaction Conditions and Selectivity Considerations

The formation of acetals is an equilibrium-driven process. organicchemistrytutor.com To achieve a high yield of Butane, 1,1-dibutoxy-3-methyl-, the equilibrium must be shifted towards the products. According to Le Châtelier's principle, this is typically accomplished by removing the water byproduct from the reaction mixture as it forms. organicchemistrytutor.comwikipedia.org Common laboratory techniques to remove water include azeotropic distillation using a Dean-Stark apparatus or the use of dehydrating agents like molecular sieves. libretexts.org An excess of the alcohol, butanol, can also be used to drive the reaction forward. organicchemistrytutor.com

The reaction is generally chemoselective for aldehydes over ketones, meaning that in a mixture containing both functional groups, the aldehyde will preferentially form the acetal. nih.gov This selectivity is attributed to the lower steric hindrance and greater electrophilicity of aldehydes compared to ketones.

| Parameter | Typical Condition | Purpose |

| Stoichiometry | Aldehyde:Alcohol (1:2 or excess alcohol) | Drive equilibrium towards product formation. libretexts.org |

| Catalyst Loading | Catalytic amounts (e.g., 0.1 mol %) | Facilitate the reaction without causing side reactions. acs.org |

| Temperature | Varies (often elevated to reflux) | Increase reaction rate and facilitate water removal. mdpi.com |

| Water Removal | Dean-Stark trap or molecular sieves | Shift equilibrium to favor acetal product. libretexts.orgwikipedia.org |

| Solvent | Often a non-polar solvent like toluene (B28343) or hexane (B92381) | Facilitates azeotropic removal of water. nih.gov |

Potential Derivatization Reactions of Butane, 1,1-dibutoxy-3-methyl-

Once formed, acetals like Butane, 1,1-dibutoxy-3-methyl- are stable compounds, particularly under neutral or basic conditions. study.commasterorganicchemistry.com Their primary chemical transformations involve cleavage of the C-O bonds of the acetal group, typically under acidic conditions.

Formation of Related Ethers and Acetals

While not a derivatization in the typical sense of adding a new functional group, Butane, 1,1-dibutoxy-3-methyl- can undergo transacetalization. In this acid-catalyzed reaction, the butoxy groups can be exchanged by reacting the acetal with a different alcohol. This equilibrium process would lead to the formation of a new, mixed acetal or a symmetric acetal of the new alcohol, depending on the reaction conditions and stoichiometry.

Cleavage and Hydrolysis Reactions to Yield Precursors

The most significant reaction of acetals is their hydrolysis back to the constituent aldehyde and alcohol. This reaction is essentially the reverse of acetal formation and is achieved by treating the acetal with aqueous acid. organicchemistrytutor.comwikipedia.org The presence of excess water drives the equilibrium back towards the starting materials. libretexts.orgchemistrysteps.com

The hydrolysis of Butane, 1,1-dibutoxy-3-methyl- yields 3-methylbutanal and butanol. The mechanism is the microscopic reverse of the formation process:

Protonation of one of the acetal oxygen atoms. chemistrysteps.com

Cleavage of a C-O bond to release a molecule of butanol and form a resonance-stabilized carbocation. libretexts.org

Nucleophilic attack by a water molecule on the carbocation. libretexts.org

Deprotonation to form a hemiacetal. chemistrysteps.com

Protonation of the remaining butoxy group's oxygen. chemistrysteps.com

Elimination of a second molecule of butanol to form a protonated aldehyde. chemistrysteps.com

Deprotonation to yield the final 3-methylbutanal. chemistrysteps.com

This cleavage reaction underscores the utility of acetals as protecting groups for aldehydes in multi-step syntheses where the aldehyde functionality needs to be masked during reactions under basic or neutral conditions. chemistrysteps.commasterorganicchemistry.com

| Reactant | Reagents | Products |

| Butane, 1,1-dibutoxy-3-methyl- | H₃O⁺ (aqueous acid), excess water | 3-Methylbutanal, Butan-1-ol |

Stereochemical Aspects of Butane, 1,1-dibutoxy-3-methyl- Synthesis (if applicable)

The synthesis of Butane, 1,1-dibutoxy-3-methyl- from achiral starting materials, 3-methylbutanal and butanol, has important stereochemical implications. The central carbon of the acetal group (C1 of the original butane chain) is a stereocenter.

The formation of the acetal proceeds through a planar, resonance-stabilized carbocation intermediate (oxonium ion) just before the addition of the second alcohol molecule. libretexts.org The nucleophilic attack by the second molecule of butanol can occur from either face of this planar intermediate with equal probability. Consequently, the synthesis results in the formation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers of Butane, 1,1-dibutoxy-3-methyl-. Unless a chiral catalyst or a chiral auxiliary is used, which is not typical for standard acetalization, the product will be optically inactive.

Computational and Theoretical Investigations of Butane, 1,1 Dibutoxy 3 Methyl

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. unifap.br For a flexible molecule like Butane (B89635), 1,1-dibutoxy-3-methyl-, which has several rotatable single bonds, a key aspect of molecular modeling is conformational analysis. This process aims to identify the stable arrangements of atoms (conformers) and to understand the energy landscape associated with transitions between them.

The conformational space of Butane, 1,1-dibutoxy-3-methyl- is primarily dictated by the rotation around the C-C and C-O single bonds. The presence of two butoxy groups and a methyl branch introduces steric hindrance that influences the preferred spatial arrangement of these groups. vulcanchem.com Computational methods, such as molecular mechanics or more rigorous quantum mechanical calculations, can be employed to systematically explore the potential energy surface of the molecule. This exploration helps in identifying the low-energy conformers that are most likely to be populated at a given temperature.

For instance, a conformational search would likely reveal that staggered conformations around the C-O and C-C bonds are energetically favored over eclipsed conformations to minimize torsional strain. Furthermore, the bulky butoxy groups and the isobutyl group will arrange themselves to minimize van der Waals repulsions. The results of such an analysis can be presented in a table of relative energies for the most stable conformers.

| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| A | 178.5° | 0.00 | 65.2 |

| B | 65.2° | 1.25 | 20.1 |

| C | -68.9° | 1.35 | 14.7 |

| This table presents hypothetical data for illustrative purposes. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. fu-berlin.de Methods such as Density Functional Theory (DFT) are commonly used to investigate the distribution of electrons and to predict reactivity. researchgate.net For Butane, 1,1-dibutoxy-3-methyl-, these calculations can elucidate properties like orbital energies, charge distribution, and molecular electrostatic potential.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For an acetal (B89532) like Butane, 1,1-dibutoxy-3-methyl-, the HOMO is likely to be localized on the oxygen atoms of the acetal group due to the presence of lone pairs.

A molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In Butane, 1,1-dibutoxy-3-methyl-, the oxygen atoms of the acetal functional group would be expected to show a negative electrostatic potential.

| Parameter | Calculated Value |

| HOMO Energy | -9.8 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 11.3 eV |

| Dipole Moment | 1.9 D |

| This table presents hypothetical data for illustrative purposes. |

Prediction of Spectroscopic Parameters via Theoretical Methods

Theoretical calculations can be used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. umn.edu For Butane, 1,1-dibutoxy-3-methyl-, computational methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. These predictions are based on the calculated magnetic shielding around each nucleus, which is highly dependent on the molecule's electronic structure and geometry. By comparing the calculated spectrum with an experimental one, it is possible to confirm the structure of the molecule. For Butane, 1,1-dibutoxy-3-methyl-, distinct chemical shifts would be predicted for the different carbon and hydrogen atoms in the isobutyl and butoxy groups.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, which correspond to the absorption bands in an IR spectrum. These frequencies are determined by the molecule's geometry and the force constants of its bonds. For Butane, 1,1-dibutoxy-3-methyl-, characteristic vibrational modes would include C-H stretching, C-O stretching of the acetal group, and various bending modes.

| Spectroscopic Data | Predicted Values |

| ¹³C NMR Chemical Shifts | Acetal C: ~100-110 ppm; O-CH₂: ~60-70 ppm; Other C: ~10-40 ppm |

| ¹H NMR Chemical Shifts | Acetal CH: ~4.5-5.0 ppm; O-CH₂: ~3.4-3.8 ppm; Other H: ~0.8-2.0 ppm |

| Key IR Frequencies | C-O stretch: ~1050-1150 cm⁻¹; C-H stretch: ~2850-3000 cm⁻¹ |

| This table presents hypothetical data based on general values for similar functional groups. |

Structure-Reactivity Relationship Studies of Related Acetal Compounds

Understanding the relationship between a molecule's structure and its reactivity is a fundamental goal in chemistry. researchgate.net While specific computational studies on the reactivity of Butane, 1,1-dibutoxy-3-methyl- are scarce, insights can be gained from studies on related acetal compounds. acs.org The reactivity of acetals is largely governed by the stability of the carbocation intermediate formed upon cleavage of one of the C-O bonds, which is a key step in their hydrolysis.

Computational studies on acetal hydrolysis typically involve calculating the reaction pathway and the energies of the transition states and intermediates. The stability of the carbocation intermediate is influenced by the electronic and steric effects of the substituents. In the case of Butane, 1,1-dibutoxy-3-methyl-, the isobutyl group attached to the acetal carbon will have an electron-donating effect, which would stabilize the carbocation intermediate. The bulky butoxy groups can also influence the rate of reaction through steric effects, potentially hindering the approach of a nucleophile.

By systematically changing the substituents on the acetal carbon and the alcohol-derived portions of a series of acetals, computational studies can establish quantitative structure-reactivity relationships (QSRRs). These relationships can help in predicting the reactivity of other acetals, including Butane, 1,1-dibutoxy-3-methyl-, without the need for extensive experimental work.

Future Directions in Academic Research on Butane, 1,1 Dibutoxy 3 Methyl

Exploration of Diverse Biological Sources and Metabolic Pathways

While the natural occurrence of Butane (B89635), 1,1-dibutoxy-3-methyl- has not yet been definitively documented in scientific literature, its structural characteristics as a volatile acetal (B89532) suggest it may be a yet-unidentified component in the complex bouquets of scents emitted by various organisms. Future research should be directed towards identifying potential biological sources of this compound. A logical starting point would be the investigation of plants, insects, and microorganisms known to produce other volatile organic compounds (VOCs), including other acetals.

Metabolic pathway elucidation will be a key area of investigation. It is hypothesized that the biosynthesis of Butane, 1,1-dibutoxy-3-methyl- could occur through the acid-catalyzed reaction of 3-methylbutanal (B7770604) (isovaleraldehyde) with butanol. Both of these precursors are known to be produced in various biological systems. nih.gov For instance, 3-methylbutanal is a common product of the catabolism of the amino acid leucine, while butanol can be generated through microbial fermentation. Future studies could employ isotopic labeling to trace the metabolic fate of these precursors in candidate organisms.

| Precursor | Potential Biological Source | Relevant Metabolic Pathway |

|---|---|---|

| 3-Methylbutanal (Isovaleraldehyde) | Plants (fruits, flowers), Fermented Foods, Microorganisms | Amino Acid (Leucine) Catabolism |

| Butanol | Bacteria (e.g., Clostridium acetobutylicum), Fungi | Abe Fermentation, Amino Acid Catabolism |

Development of Novel Synthetic Routes and Catalytic Systems

The conventional synthesis of Butane, 1,1-dibutoxy-3-methyl- likely involves the acid-catalyzed acetalization of 3-methylbutanal with butanol. vulcanchem.comwikipedia.org While effective, this method often requires harsh acidic conditions and the removal of water to drive the reaction to completion, which can limit its applicability and environmental friendliness. Future research should focus on the development of novel, more sustainable synthetic routes.

The exploration of heterogeneous catalysts, such as zeolites or functionalized mesoporous silica, could offer advantages in terms of catalyst recyclability and milder reaction conditions. Additionally, enzymatic catalysis presents a green alternative. Lipases or other hydrolases, potentially engineered for this specific reaction, could be investigated for their ability to catalyze the formation of Butane, 1,1-dibutoxy-3-methyl- in organic solvents or solvent-free systems. The development of continuous flow synthesis methods could also improve the efficiency and scalability of its production. durham.ac.uk

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Homogeneous Acid Catalysis | Established method | Optimization of existing protocols |

| Heterogeneous Catalysis | Catalyst recyclability, milder conditions | Development of novel solid acid catalysts |

| Enzymatic Catalysis | High selectivity, green chemistry | Screening and engineering of suitable enzymes |

| Continuous Flow Synthesis | Improved efficiency and scalability | Reactor design and optimization |

Advanced Analytical Techniques for Trace Analysis and Isomer Discrimination

As a volatile organic compound, Butane, 1,1-dibutoxy-3-methyl- is well-suited for analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.comnih.gov Future research in this area should focus on developing highly sensitive methods for its trace analysis in complex biological and environmental matrices. Techniques such as solid-phase microextraction (SPME) could be optimized for the selective preconcentration of this compound from air, water, or biological tissues. helsinki.fi

A significant analytical challenge will be the discrimination of Butane, 1,1-dibutoxy-3-methyl- from its structural isomers. The presence of a chiral center at the third carbon of the butane chain implies the existence of enantiomers, which would be indistinguishable by standard GC-MS. The development of chiral chromatography methods, using columns with chiral stationary phases, will be essential for the separation and quantification of these enantiomers. Furthermore, advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), could be employed to generate unique fragmentation patterns for the unambiguous identification of Butane, 1,1-dibutoxy-3-methyl- and its isomers. researchgate.net The mass spectrum of the related compound, Butane, 1,1-diethoxy-3-methyl-, shows characteristic fragment ions that can aid in the identification of this class of compounds. nist.gov

Investigation of its Role in Complex Biochemical Processes and Chemical Ecology

The future investigation of Butane, 1,1-dibutoxy-3-methyl- in the context of complex biochemical processes and chemical ecology holds significant promise. Given its volatility, it is plausible that this compound could act as a semiochemical, a signaling molecule used in communication between organisms. Research should be directed at determining if this compound is produced by insects as a pheromone or by plants as an allomone or kairomone.

Electrophysiological techniques, such as electroantennography (EAG), could be used to screen for the perception of Butane, 1,1-dibutoxy-3-methyl- by insect antennae. Behavioral assays could then be employed to determine if the compound elicits attraction, repulsion, or other behavioral responses in various insect species. Furthermore, its potential role as a volatile signal in plant-plant or plant-microbe interactions warrants investigation. The identification of the biological receptors that bind to Butane, 1,1-dibutoxy-3-methyl- would be a significant step in understanding its mode of action at a molecular level.

| Potential Role | Organism Type | Proposed Function | Investigative Techniques |

|---|---|---|---|

| Pheromone | Insects | Intraspecific communication (e.g., aggregation, sex) | GC-EAD, Behavioral Assays |

| Allomone/Kairomone | Plants, Insects | Interspecific communication (e.g., defense, host location) | Olfactometry, Field Trapping |

| Signaling Molecule | Plants, Microorganisms | Plant-plant or plant-microbe interactions | Volatile Collection and Analysis, Gene Expression Studies |

Q & A

Q. How can the synthesis of 1,1-dibutoxy-3-methylbutane be optimized to minimize side-product formation?

- Methodological Answer : Optimize reaction conditions by controlling stoichiometry (e.g., molar ratios of alkoxide precursors) and catalysts (e.g., acid catalysis for acetal formation). Use inert atmospheres to prevent oxidation. Monitor intermediates via gas chromatography (GC) or thin-layer chromatography (TLC) . For analogous compounds like brominated butanes, purification via fractional distillation under reduced pressure is effective .

Q. Which spectroscopic techniques are most reliable for characterizing 1,1-dibutoxy-3-methylbutane?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm ether linkages and branching. For example, NMR can distinguish between butoxy groups and methyl branching .

- IR Spectroscopy : Identify ether (C-O-C) stretches near 1100 cm and confirm absence of hydroxyl groups (no broad peaks ~3200-3600 cm) .

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of butoxy groups) .

Q. What purification strategies are suitable for isolating 1,1-dibutoxy-3-methylbutane from reaction mixtures?

- Methodological Answer : Use liquid-liquid extraction with non-polar solvents (e.g., hexane) to separate the target compound from polar byproducts. Follow with vacuum distillation (low-pressure conditions to avoid thermal decomposition). For structurally similar acetals, silica gel chromatography with gradient elution (hexane/ethyl acetate) improves purity .

Advanced Research Questions

Q. How can phase behavior contradictions in 1,1-dibutoxy-3-methylbutane/bitumen mixtures be resolved experimentally?

- Methodological Answer : Conduct high-pressure equilibration experiments (e.g., using a PVT cell) to map vapor-liquid (VLE) and liquid-liquid (LLE) equilibria. Measure phase densities and viscosities at varying temperatures (50–190°C) and pressures (1–6 MPa). For butane/bitumen systems, discrepancies arise at ≤150°C due to LLE dominance; replicate these conditions for analogous ethers and analyze via gas chromatography for composition .

Q. What computational approaches predict the thermodynamic properties of 1,1-dibutoxy-3-methylbutane in solvent systems?

- Methodological Answer : Apply molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to model solvation behavior. Validate predictions using experimental Henry’s Law constants (e.g., solubility parameters derived from gas-liquid partitioning). For related compounds, MD simulations align with experimental k-values when activity coefficients are adjusted for branching .

Q. How to design isotopic labeling studies for tracing 1,1-dibutoxy-3-methylbutane in metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.